molecular formula C18H24N4O3 B215414 N-(4-ethoxyphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(4-ethoxyphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B215414
M. Wt: 344.4 g/mol
InChI Key: AMZLXECKBPKJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving urea or thiourea derivatives.

    Final Coupling: The final step involves coupling the piperidine and pyrimidine rings under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Studied for its interactions with biological targets and its pharmacokinetic properties.

    Chemistry: Used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-2-oxo-2-(1-piperidinyl)acetamide
  • N-(4-ethoxyphenyl)-N’-[5-(1-piperidinyl)pentyl]urea hydrochloride
  • N-(4-ethoxyphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide

Uniqueness

N-(4-ethoxyphenyl)-6-oxo-2-(piperidin-1-yl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-6-oxo-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C18H24N4O3/c1-2-25-14-8-6-13(7-9-14)19-17(24)15-12-16(23)21-18(20-15)22-10-4-3-5-11-22/h6-9,15H,2-5,10-12H2,1H3,(H,19,24)(H,20,21,23)

InChI Key

AMZLXECKBPKJSJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCCCC3

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCCCC3

Origin of Product

United States

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